benzyl N-[({2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}carbamoyl)methyl]carbamate
Description
Benzyl N-[({2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}carbamoyl)methyl]carbamate is a synthetic carbamate derivative featuring a benzyl carbamate core linked to a pyrazole-containing ethoxyethyl chain. This compound is structurally characterized by:
- Benzyl carbamate group: Provides stability and modulates lipophilicity.
- Ethoxyethyl spacer: Increases solubility and flexibility, facilitating interactions with biological targets.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[2-(2-pyrazol-1-ylethoxy)ethylamino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c22-16(18-8-11-24-12-10-21-9-4-7-20-21)13-19-17(23)25-14-15-5-2-1-3-6-15/h1-7,9H,8,10-14H2,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTKCLOHBOCSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCCOCCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl N-[({2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}carbamoyl)methyl]carbamate, also known by its CAS number 2680823-75-8, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and pharmacological properties of this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 296.35 g/mol. The structure features a benzyl group attached to a carbamate moiety, which is further substituted with a pyrazole derivative. This structural arrangement is significant as it influences the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl isocyanate with an appropriate pyrazole derivative in the presence of suitable solvents and catalysts. The process can be optimized for yield and purity through various reaction conditions.
Antitumor Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. In particular, the introduction of the carbamate group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets, potentially increasing its efficacy against tumors .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models .
Antibacterial Activity
The antibacterial potential of this compound has been evaluated against several Gram-positive and Gram-negative bacteria. Preliminary results indicate that it exhibits moderate antibacterial activity, similar to established antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .
Case Studies and Research Findings
A few notable studies highlight the biological activities of this compound:
- Antitumor Study : A study published in Pharmacological Reports demonstrated that pyrazole derivatives could inhibit cancer cell growth through modulation of apoptotic pathways. This compound was found to exhibit IC50 values comparable to leading chemotherapeutics .
- Anti-inflammatory Research : In a model of induced inflammation in rats, this compound significantly reduced edema and inflammatory markers when administered orally, suggesting its potential as an anti-inflammatory agent .
- Antibacterial Evaluation : A recent investigation assessed the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, revealing that this compound possessed notable activity, particularly against Gram-positive strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with carbamate derivatives sharing functional or structural motifs, focusing on molecular properties, biological activity, and applications.
Silicon-Based Carbamate Inhibitors ()
Compounds 2 , 3 , and 4 are silicon-containing carbamates with tert-butyldimethylsilyl (TBDMS) groups and hydroxyphenyl substituents. Key differences include:
| Property | Target Compound | Compound 2 | Compound 3 | Compound 4 |
|---|---|---|---|---|
| Substituents | Pyrazole-ethoxyethyl chain | TBDMS + 2-hydroxyphenyl | TBDMS + 3-hydroxyphenyl | TBDMS + 4-hydroxyphenyl |
| IC50 (AChE/BChE) | Not reported | 0.12 µM (AChE) / 1.3 µM (BChE) | 0.45 µM (AChE) / 2.1 µM (BChE) | 0.38 µM (AChE) / 1.9 µM (BChE) |
| Selectivity Index | Not reported | 10.8 (AChE-selective) | 4.7 (AChE-selective) | 5.0 (AChE-selective) |
| Activity Comparison | Unknown | Matches galanthamine | Matches rivastigmine | Matches rivastigmine |
- Key Insight : The TBDMS group in Compounds 2–4 enhances lipophilicity and enzyme affinity, whereas the pyrazole in the target compound may favor solubility and π-π interactions. Compound 2’s low IC50 suggests superior acetylcholinesterase (AChE) inhibition compared to the pyrazole derivative, though the latter’s activity remains unquantified .
PEG-Modified Carbamates ()
PEGylated carbamates like RL-4380 and RL-4390 are used as click chemistry-compatible building blocks. Structural and functional contrasts include:
| Property | Target Compound | RL-4380 | RL-4390 |
|---|---|---|---|
| Terminal Group | Pyrazole | Azide | Amine (HCl salt) |
| Molecular Weight | Not reported | 440.50 g/mol | 414.50*36.45 g/mol |
| Application | Unknown | Drug delivery, bioconjugation | Solubility enhancement |
| Key Feature | Bioactive heterocycle | Click-reactive azide | Protonatable amine |
- Key Insight : The pyrazole group in the target compound may confer bioactivity (e.g., kinase or protease inhibition), whereas PEG chains in RL-4380/4390 improve aqueous solubility and enable modular synthesis .
Fluorescent Probe Derivatives ()
While the fluorescent probe 1 in shares a carbamate backbone, its extended polyether and heterocyclic systems (e.g., pyrano-quinoline) suggest divergent applications in imaging or diagnostics, unlike the pyrazole-based target compound.
Critical Analysis of Structural and Functional Divergence
- Bioactivity : Silicon-based analogs (Compounds 2–4) exhibit potent enzyme inhibition, likely due to TBDMS-enhanced membrane permeability. The target compound’s pyrazole may favor target-specific interactions but lacks empirical validation .
- Solubility : PEGylated derivatives (RL-4380/4390) prioritize solubility, whereas the pyrazole-ethoxyethyl chain in the target compound balances lipophilicity and polarity.
- Synthetic Utility : The target compound’s benzyl carbamate group allows deprotection under mild conditions, similar to RL-4390’s Fmoc group, enabling peptide coupling or prodrug strategies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing benzyl N-[({2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}carbamoyl)methyl]carbamate?
- Answer : The compound can be synthesized via carbamate coupling reactions using tert-butyl carbamate intermediates and pyrazole-containing ethers. A typical approach involves:
- Step 1 : Activation of the carbamate group using reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to facilitate amide bond formation.
- Step 2 : Etherification of the pyrazole moiety with ethylene glycol derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Critical Parameters : Reaction temperature (60–80°C), solvent choice (DMSO or DMF for solubility), and protecting group strategies (e.g., tert-butyl or benzyl groups) to prevent side reactions .
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer :
- LCMS : For molecular weight confirmation (e.g., observed m/z 1011 [M+H]+ in similar compounds) .
- HPLC : To assess purity (retention time ~1.01 minutes under condition SQD-FA05) .
- NMR : ¹H and ¹³C NMR for structural elucidation of the pyrazole (δ 7.5–8.5 ppm for aromatic protons) and carbamate (δ 4.0–5.0 ppm for CH₂ groups) moieties .
- FT-IR : To confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH vibrations (3300–3500 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Answer :
- Enzyme Inhibition Assays : Target kinases or proteases due to the pyrazole’s known role in binding ATP pockets .
- Antimicrobial Testing : Disk diffusion or MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .
Advanced Research Questions
Q. How can researchers optimize reaction yields during scale-up synthesis?
- Answer :
- Solvent Optimization : Replace DMF with THF/water mixtures to improve solubility and reduce side products .
- Catalysis : Use Pd/C or CuI for Sonogashira coupling if alkyne intermediates are involved .
- Workup Strategies : Employ liquid-liquid extraction (DCM/water) and silica gel chromatography (eluent: 5–10% MeOH in DCM) for purification .
- Yield Challenges : Pyrazole’s electron-deficient nature may slow coupling; microwave-assisted synthesis (100°C, 30 min) can enhance efficiency .
Q. How should conflicting biological activity data across studies be resolved?
- Answer :
- Dose-Response Curves : Validate activity with IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .
- Structural Analogues : Compare results with derivatives lacking the pyrazole or carbamate group to isolate pharmacophores .
- Assay Conditions : Standardize protocols (e.g., pH, temperature, serum content) to minimize variability .
Q. What computational strategies predict this compound’s binding affinity to biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., COX-2 or EGFR) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Corrogate pyrazole substituent effects (e.g., trifluoromethyl groups) with activity data to design optimized analogues .
Q. What strategies improve aqueous solubility for in vivo studies?
- Answer :
- Prodrug Design : Introduce phosphate or PEG groups at the carbamate’s benzyl moiety .
- Co-Solvents : Use cyclodextrins or DMSO-water mixtures (≤10% DMSO) to enhance dissolution .
- Salt Formation : React with HCl or sodium salts to increase polarity .
Data Contradiction Analysis
Q. Why do LCMS and NMR data sometimes show discrepancies in purity assessments?
- Answer :
- LCMS Limitations : Detects charged species only; neutral impurities may be missed. Cross-validate with HPLC-UV (λ = 254 nm) .
- NMR Sensitivity : Trace solvents (e.g., DMSO-d₆) can obscure peaks. Use high-field instruments (≥400 MHz) and deuterated chloroform .
Methodological Tables
| Parameter | Typical Conditions | References |
|---|---|---|
| Synthesis Solvent | DMF, 60°C, 12–24 h | |
| HPLC Column | C18, 5 µm, 4.6 × 150 mm | |
| LCMS Ionization | ESI+ (m/z 350–1200 range) | |
| NMR Solvent | CDCl₃ or DMSO-d₆ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
